molecular formula C13H17N B3054451 1-[(4-Ethenylphenyl)methyl]-pyrrolidine CAS No. 60472-54-0

1-[(4-Ethenylphenyl)methyl]-pyrrolidine

Cat. No.: B3054451
CAS No.: 60472-54-0
M. Wt: 187.28 g/mol
InChI Key: POAVHXRSAJTSTD-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-pyrrolidine is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol. This compound features a pyrrolidine ring attached to a benzene ring substituted with an ethenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Ethenylphenyl)methyl]-pyrrolidine typically involves the reaction of 4-vinylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine . The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

1-[(4-Ethenylphenyl)methyl]-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include epoxides, diols, ethyl-substituted derivatives, and various substituted benzene derivatives .

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-pyrrolidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.

    Industry: It is employed in the production of polymers and other materials due to its reactive ethenyl group

Mechanism of Action

The mechanism by which 1-[(4-Ethenylphenyl)methyl]-pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-[(4-Ethenylphenyl)methyl]-pyrrolidine can be compared to other similar compounds such as 1-[(4-ethenylphenyl)methyl]piperazine and 1-[(4-ethenylphenyl)methyl]morpholine. These compounds share the ethenyl-substituted benzene ring but differ in the heterocyclic ring structure. The pyrrolidine ring in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications .

Similar compounds include:

  • 1-[(4-ethenylphenyl)methyl]piperazine
  • 1-[(4-ethenylphenyl)methyl]morpholine
  • 1-[(4-ethenylphenyl)methyl]pyridine

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-14/h2,5-8H,1,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVHXRSAJTSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477457
Record name 1-[(4-ethenylphenyl)methyl]-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60472-54-0
Record name 1-[(4-ethenylphenyl)methyl]-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L (liter) round bottom flask was charged with hexane (400 mL) and 4-vinylbenzyl chloride (104.4 g, 0.68 moles). The reaction flask was placed into an ice/water bath and stirred with a magnetic stir bar. Two equivalents of pyrrolidine (130 g, 1.37 moles) were added over the course of 1 hour. After completed addition the ice/water bath was removed and the reaction was stirred at room temperature overnight. Solids were removed via vacuum filtration and volatiles were removed under vacuum to render the product in quantitative yield.
Quantity
130 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
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Quantity
104.4 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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reactant
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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